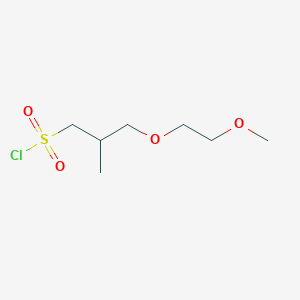
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound with significant utility in organic synthesis. It is known for its role as a sulfonylating agent, which is crucial in the formation of sulfonate esters and sulfonamides. These derivatives are often used in pharmaceuticals and agrochemicals due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonic acid+Thionyl chloride→3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine or alcohol, forming sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: Although less common, the sulfonyl chloride group can be reduced to a sulfinyl or thiol group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions to facilitate the substitution reaction.
Hydrolysis: Typically occurs in aqueous environments or in the presence of a base.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, forming strong covalent bonds with the nucleophilic atoms. The molecular targets include hydroxyl, amino, and thiol groups in various substrates, leading to the formation of sulfonate esters, sulfonamides, and other derivatives.
Comparación Con Compuestos Similares
Methanesulfonyl chloride: Another sulfonylating agent but with a simpler structure.
Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a different aromatic structure.
Trifluoromethanesulfonyl chloride: Known for its high reactivity due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness: 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the methoxyethoxy group enhances its solubility in organic solvents, making it more versatile in various synthetic applications compared to simpler sulfonyl chlorides.
Propiedades
Fórmula molecular |
C7H15ClO4S |
|---|---|
Peso molecular |
230.71 g/mol |
Nombre IUPAC |
3-(2-methoxyethoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-7(6-13(8,9)10)5-12-4-3-11-2/h7H,3-6H2,1-2H3 |
Clave InChI |
IKLPBGYDSWLXSL-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCOC)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)

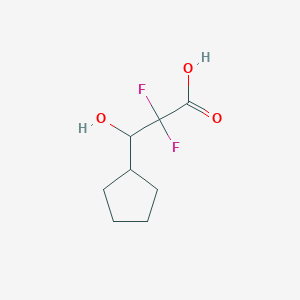
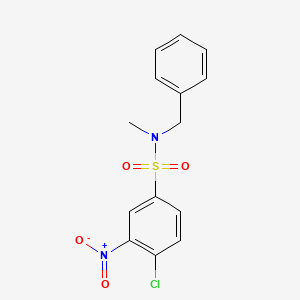
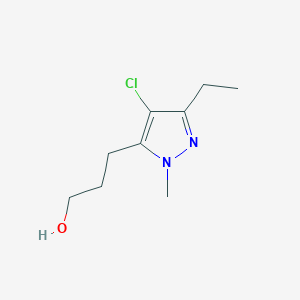
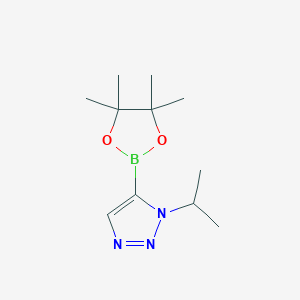
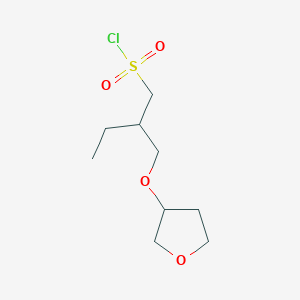
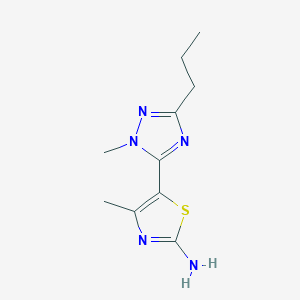
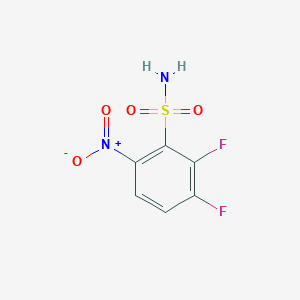
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)

